molecular formula C10H7Cl2F3O2 B13519951 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13519951
M. Wt: 287.06 g/mol
InChI Key: MRFZQBJUTJJROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of dichlorophenyl and trifluorobutanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with trifluorobutanoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both dichlorophenyl and trifluorobutanoic acid groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7Cl2F3O2/c11-5-1-2-6(8(12)3-5)7(4-9(16)17)10(13,14)15/h1-3,7H,4H2,(H,16,17)

InChI Key

MRFZQBJUTJJROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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